4,6,8-Trimethylazulene-2-carbaldehyde
Description
Properties
CAS No. |
55168-64-4 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4,6,8-trimethylazulene-2-carbaldehyde |
InChI |
InChI=1S/C14H14O/c1-9-4-10(2)13-6-12(8-15)7-14(13)11(3)5-9/h4-8H,1-3H3 |
InChI Key |
SVTPBQPTOWKLDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=C2C(=C1)C)C=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Spectral and Physical Properties
Key Research Findings
Electronic Effects : The electron-donating methyl groups in azulene derivatives stabilize the carbocation intermediates, while the formyl group enhances electrophilicity, enabling nucleophilic additions (e.g., condensations) .
Optical Properties : Azulene derivatives exhibit bathochromic shifts in UV-Vis spectra compared to benzene analogs due to extended conjugation in the bicyclic system .
Synthetic Challenges : Formylation of azulenes is less straightforward than benzaldehydes due to the reactive azulene core, requiring controlled conditions to avoid side reactions .
Q & A
Q. What are the key physicochemical properties of 4,6,8-Trimethylazulene-2-carbaldehyde, and how are they determined experimentally?
The molecular formula (C₁₄H₁₄O ) and molecular weight (198.26 g/mol ) are established via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Gas chromatography (GC) retention indices, such as those reported in studies of polycyclic aromatic hydrocarbons (PAHs), can help infer its volatility and polarity . The IUPAC-standard InChIKey ensures unambiguous identification, while CAS registry numbers validate its chemical identity. For purity assessment, HPLC with UV-Vis detection (λ = 300–400 nm, typical for azulenes) is recommended .
Q. What synthetic routes are available for this compound?
A common approach involves the condensation of substituted azulene precursors with aldehydes under acidic conditions. For example, refluxing azulene derivatives with substituted benzaldehydes in ethanol or toluene, catalyzed by glacial acetic acid, yields carbaldehyde products. Reaction progress is monitored via TLC (petroleum ether/ethyl acetate, 3:1), followed by purification via column chromatography . Alternative methods include the use of (carbethoxymethylene)triphenylphosphorane in anhydrous toluene to form intermediates, which are subsequently reduced with DIBAlH to yield the aldehyde .
Advanced Research Questions
Q. How can researchers resolve contradictions in chromatographic retention data for this compound?
Discrepancies in GC retention indices may arise from differences in stationary phases (e.g., polar vs. nonpolar columns) or temperature gradients. For example, PAH retention indices vary significantly between gas-adsorption and gas-distribution chromatography . To standardize results, use NIST-referenced protocols and cross-validate with HPLC under controlled conditions (e.g., C18 columns, acetonitrile/water mobile phases) . Conflicting data should be analyzed using multivariate regression to account for variables like column aging or detector sensitivity.
Q. What methodological strategies optimize the yield of this compound in multi-step syntheses?
Yield optimization requires precise control of stoichiometry, solvent selection, and reaction time. For instance:
- Step 1 : Use a 10% excess of substituted benzaldehyde to drive condensation reactions to completion .
- Step 2 : Employ DIBAlH reduction at −20°C to minimize side reactions (e.g., over-reduction to alcohols) .
- Purification : Gradient elution in column chromatography (petroleum ether/EtOAc, 3:1 to 1:1) enhances separation efficiency. Reaction yields typically range from 45–65%, with impurities identified via LC-MS .
Q. How does the electronic structure of this compound influence its reactivity in photochemical studies?
The azulene core’s non-alternant hydrocarbon structure creates a polarized π-system, enhancing absorption in the visible spectrum. The aldehyde group acts as an electron-withdrawing moiety, stabilizing excited states and facilitating charge-transfer reactions. UV-Vis spectroscopy (λmax ≈ 350–400 nm) and cyclic voltammetry (Ered ≈ −1.2 V vs. SCE) are critical for characterizing its redox behavior. Computational methods (DFT calculations) can predict reaction sites for electrophilic substitution .
Data Contradiction and Reproducibility
Q. How should researchers address variability in biological activity assays involving this compound?
Variability often stems from differences in assay conditions (e.g., solvent polarity, pH). For example:
- Solvent Effects : Use DMSO or ethanol for solubility, but ensure concentrations ≤1% to avoid cytotoxicity .
- Control Experiments : Include aldehydes with similar structures (e.g., 4-hydroxybenzaldehyde) to isolate the azulene moiety’s contribution .
- Statistical Validation : Apply ANOVA to compare IC₅₀ values across replicates, with p < 0.05 indicating significance .
Methodological Best Practices
Q. Table 1: Key Analytical Parameters for this compound
Advanced Applications
Q. What are the challenges in derivatizing this compound for sensor applications?
The aldehyde group can undergo Schiff base formation with amines, but steric hindrance from the trimethyl groups may reduce reactivity. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
